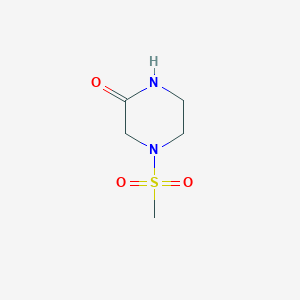

4-(Methylsulfonyl)piperazin-2-one

描述

Overview of Piperazinone Scaffolds in Pharmaceutical Research

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms and is considered a "privileged scaffold" in medicinal chemistry. nih.gov This is due to its frequent appearance in a wide array of biologically active compounds and its ability to interact with multiple receptors with high affinity. nih.gov The piperazine nucleus is a common feature in drugs targeting the central nervous system, including those with antipsychotic, antidepressant, and anxiolytic activities. researchgate.netnih.gov

The introduction of a carbonyl group to form a piperazinone core adds a new dimension to this versatile scaffold. The presence of the ketone can influence the molecule's electronic properties, conformation, and potential for hydrogen bonding, thereby modulating its biological activity. The synthesis of piperazinone derivatives is an active area of research, with various methods being developed to create diverse molecular libraries for screening. organic-chemistry.org

Significance of Methylsulfonyl Moieties in Bioactive Compounds

The methylsulfonyl (-SO2CH3) group is a key functional group in medicinal chemistry, known for its ability to enhance the physicochemical properties of a molecule. smolecule.com Its inclusion can improve a compound's solubility, stability, and pharmacokinetic profile. smolecule.comchemimpex.com The sulfonyl group is a strong hydrogen bond acceptor, which can facilitate interactions with biological targets. ijpsonline.com

Furthermore, the methylsulfonyl moiety is found in a variety of approved drugs and clinical candidates. ijpsonline.com Its presence has been associated with a range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects. ijpsonline.com For instance, some studies have explored 1-(methylsulfonyl)piperazine (B1332412) derivatives as potential inhibitors of bacterial enzymes, highlighting the therapeutic potential of this functional group when combined with a piperazine ring. smolecule.com

Current Research Landscape and Academic Interest in 4-(Methylsulfonyl)piperazin-2-one Derivatives

While dedicated research solely on this compound is still emerging, academic interest is evident through the investigation of closely related derivatives. For example, 1-(Methylsulfonyl)piperazine and its salts are recognized as important intermediates in the synthesis of more complex pharmaceutical agents. nih.govsmolecule.comchemimpex.com

Research into derivatives incorporating the methylsulfonyl piperazine motif is active across several therapeutic areas. Studies have explored such compounds as potential treatments for neurological disorders, diabetes, and obesity. chemimpex.comnih.gov For instance, a series of pyrimidine (B1678525) derivatives containing a 4-(methylsulfonyl)benzyl piperazine moiety were identified as novel GPR119 agonists for the potential treatment of type 2 diabetes and obesity. nih.gov In another study, methanesulfonyl-piperazine-based dithiocarbamates were synthesized and evaluated for their potential anticancer and thrombolytic activities. nih.gov

The synthesis of fused piperazin-2-one (B30754) derivatives has also been a subject of investigation, indicating an interest in expanding the chemical space around this core structure for drug discovery. google.com

Rationale for Comprehensive Academic Investigation of the Chemical Compound

The rationale for a thorough academic investigation of this compound is multifaceted. The compound combines two pharmacologically significant moieties: the piperazinone scaffold and the methylsulfonyl group. This unique combination suggests the potential for novel biological activities and favorable drug-like properties.

A systematic exploration of this compound and its derivatives could lead to the discovery of new lead compounds for a variety of diseases. The structural features of the molecule, including the piperazinone ring and the methylsulfonyl group, offer multiple points for chemical modification, allowing for the creation of a diverse library of analogues for biological screening. A deeper understanding of the structure-activity relationships of this class of compounds is crucial for unlocking their full therapeutic potential.

属性

IUPAC Name |

4-methylsulfonylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c1-11(9,10)7-3-2-6-5(8)4-7/h2-4H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGMZUVDPWTYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20525967 | |

| Record name | 4-(Methanesulfonyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20525967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59701-96-1 | |

| Record name | 4-(Methylsulfonyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59701-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methanesulfonyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20525967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-METHYL-SULFONYL)-2-PIPERAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methylsulfonyl Piperazin 2 One and Its Analogues

Retrosynthetic Analysis of 4-(Methylsulfonyl)piperazin-2-one

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com The retrosynthesis of this compound can be envisioned through several key disconnections.

A primary disconnection can be made at the sulfonamide bond (C-N), leading back to piperazin-2-one (B30754) and methanesulfonyl chloride. This approach simplifies the synthesis to the formation of the piperazinone ring and a subsequent sulfonation step.

Another strategic disconnection involves breaking the two C-N bonds of the piperazinone ring. This suggests a convergent approach where a diamine precursor is cyclized with a two-carbon electrophile. This method offers flexibility in introducing substituents on the piperazine (B1678402) ring.

The choice of disconnection strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule. amazonaws.com

Established Synthetic Routes to the Piperazinone Ring System

The construction of the piperazinone core is a fundamental step in the synthesis of this compound. Several methods have been established for this purpose, often utilizing readily available starting materials like amino acids and 1,2-diamines. researchgate.net

One common approach involves the cyclization of an N-substituted ethylenediamine (B42938) derivative with an α-haloacetyl halide. This method provides a direct route to the piperazinone ring. Another strategy employs the reaction of ethylenediamine with glycolonitrile. google.com

Palladium-catalyzed cyclization reactions have also emerged as a powerful tool for constructing piperazinone rings. acs.orgorganic-chemistry.org These methods often offer high yields and stereochemical control under mild reaction conditions. acs.org For instance, the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles provides a versatile route to highly substituted piperazinones. acs.org

The choice of synthetic route can be tailored to achieve specific substitution patterns on the piperazinone ring, allowing for the creation of a diverse range of analogues. nih.gov

Introduction and Functionalization of the Methylsulfonyl Group

The methylsulfonyl group is a key functional group in many biologically active compounds. ontosight.ai It is typically introduced into a molecule using methanesulfonyl chloride (MsCl). ontosight.aiwikipedia.org

In the context of this compound synthesis, the most direct method for introducing the methylsulfonyl group is the reaction of piperazin-2-one with methanesulfonyl chloride in the presence of a base. This reaction proceeds via nucleophilic attack of the secondary amine of the piperazinone ring on the electrophilic sulfur atom of methanesulfonyl chloride.

Methanesulfonyl chloride itself can be prepared through various methods, including the reaction of methane (B114726) with sulfuryl chloride or the chlorination of methanesulfonic acid with thionyl chloride. wikipedia.orgorgsyn.org The reactivity of the methylsulfonyl group allows it to act as an excellent leaving group in nucleophilic substitution reactions, a property that can be exploited in further functionalization of the molecule. libretexts.org

Synthesis of Key Precursors and Intermediates for this compound Derivatives

The synthesis of derivatives of this compound relies on the preparation of various key precursors and intermediates. These building blocks allow for the introduction of diverse substituents at different positions of the piperazine ring.

For instance, substituted 1-((4-substitutedphenyl)sulfonyl)piperazines can be prepared and subsequently reacted with bromoacetyl chloride to form intermediates for further elaboration. ijpsonline.com Similarly, the synthesis of 2,3-substituted piperazine acetic acid esters can be achieved from optically pure amino acids, which are converted into 1,2-diamines and then cyclized. nih.gov

The synthesis of these precursors often involves well-established organic reactions such as N-alkylation, acylation, and protection/deprotection strategies. The availability of a wide range of starting materials and the efficiency of these synthetic transformations enable the creation of a large library of this compound derivatives for biological screening.

Table 1: Examples of Key Precursors and their Synthetic Utility

| Precursor/Intermediate | Synthetic Utility | Reference |

| 1-((4-substitutedphenyl)sulfonyl)piperazine | Intermediate for the synthesis of various substituted piperazine derivatives. | ijpsonline.com |

| 2,3-substituted piperazine acetic acid esters | Building blocks for complex piperazine-containing molecules. | nih.gov |

| 4-(4-Methylpiperazin-1-yl)benzaldehyde | Starting material for the synthesis of thiazolylhydrazine-piperazine derivatives. | nih.gov |

| 4-(4-chlorophenyl)piperazine | Precursor for N-alkylation to introduce diverse side chains. | allfordrugs.com |

Advanced Synthetic Strategies for Diversification of this compound Analogues

To explore the structure-activity relationships of this compound analogues, advanced synthetic strategies are employed to generate a wide range of structurally diverse compounds. These strategies often focus on late-stage functionalization, allowing for the rapid modification of a common core structure.

One such strategy is the use of palladium-catalyzed cross-coupling reactions to introduce various aryl and heteroaryl groups onto the piperazine ring. organic-chemistry.org This approach offers a high degree of flexibility and functional group tolerance.

Furthermore, manganese(III) acetate (B1210297) mediated radical cyclizations have been utilized to synthesize novel piperazine-containing dihydrofuran compounds, demonstrating the potential for creating unique and complex heterocyclic systems. nih.gov These advanced methods are crucial for expanding the chemical space around the this compound scaffold and identifying new drug candidates.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Conformational Analysis of the 4-(Methylsulfonyl)piperazin-2-one Core

The three-dimensional shape of a molecule is intrinsically linked to its biological activity. For the this compound core, conformational analysis reveals critical insights into how it interacts with its biological targets.

The piperazinone ring, a six-membered heterocycle, typically adopts a chair conformation to minimize steric strain. nih.gov However, the presence of substituents can influence this preference. Studies on related 2-substituted piperazines have shown that an axial conformation is often favored. nih.gov This preference can be further stabilized by intramolecular hydrogen bonding, which can orient key functional groups in a specific spatial arrangement that mimics the binding of endogenous ligands. nih.gov

In the case of this compound, the sulfonamide bond introduces a degree of rigidity. The piperazinium ring in a related salt, 4-(methylsulfonyl)piperazin-1-ium chloride, was found to adopt a chair conformation with the N-S bond in an equatorial orientation. nih.gov This arrangement minimizes steric hindrance and positions the methylsulfonyl group for potential interactions with a receptor. Computational studies, such as those using quantum mechanics (QM) calculations, can further elucidate the energetic favorability of different conformers in various environments, including the gas phase and in solution. nih.gov

Impact of Substituent Variations on the Piperazinone Scaffold on Biological Activity

The biological activity of the this compound scaffold is highly sensitive to the nature and position of substituents on the piperazinone ring. Structure-activity relationship (SAR) studies are crucial for understanding these effects and for guiding the design of more potent and selective molecules.

The piperazine (B1678402) scaffold itself is a versatile component in drug discovery, with derivatives showing a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and neuropharmacological effects. researchgate.netresearchgate.netsmolecule.com The introduction of different substituents can dramatically alter these properties. For instance, in a series of piperazine derivatives, the nature of the aromatic substituent was found to significantly influence the compounds' activity and selectivity as inhibitors of serotonin (B10506) or norepinephrine (B1679862) transporters. wikipedia.org

SAR studies on various piperazine-containing compounds have revealed several key principles:

Aromatic vs. Aliphatic Substituents: Both aromatic and aliphatic groups on the piperazine ring can contribute to potency, but specific variations can have a profound impact on activity. nih.gov

Size of Substituents: The size of the substituent group can be a critical factor. In some cases, increasing the size of a substituent leads to a decrease in activity, suggesting a size threshold for optimal binding. nih.gov

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can influence a molecule's interaction with its target. For example, in a series of cycloalkanol ethylamine (B1201723) derivatives, a stronger electron-withdrawing group on the aromatic ring led to more potent inhibition of norepinephrine uptake. wikipedia.org

| Substituent Variation | Impact on Biological Activity | Example Class of Compounds |

| Aromatic vs. Aliphatic | Both can enhance potency, but specific variations are crucial. nih.gov | Camptothecin derivatives nih.gov |

| Substituent Size | Activity can decrease with larger substituents, indicating a size threshold. nih.gov | Celastrol derivatives nih.gov |

| Electronic Nature | Electron-withdrawing groups can increase potency for certain targets. wikipedia.org | Cycloalkanol ethylamine derivatives wikipedia.org |

Role of the Methylsulfonyl Group in Target Recognition and Efficacy

The methylsulfonyl group is not merely a passive component of the this compound scaffold; it plays an active and often crucial role in how the molecule interacts with its biological target. This functional group can participate in a variety of non-covalent interactions that are fundamental to drug-receptor binding. unina.itresearchgate.net

The sulfonyl group (SO2) is a strong hydrogen bond acceptor, capable of forming hydrogen bonds with suitable donor groups on a receptor, such as the N-H of an amino acid residue. researchgate.net These hydrogen bonds are highly directional and contribute significantly to the specificity of molecular recognition. unina.itresearchgate.net The strength of these interactions, typically in the range of -12 to -20 kJ/mol, can increase binding affinity by an order of magnitude per bond. researchgate.net

In some contexts, the sulfonyl group can also participate in interactions with metal ions present in the active site of metalloenzymes. rsc.org The oxygen atoms of the sulfonyl group can act as ligands, coordinating with the metal ion and contributing to the inhibitory activity of the molecule.

Design of Bioisosteres and Hybrid Molecules Incorporating this compound Motif

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's properties while retaining its desired biological activity. spirochem.comprinceton.edu This involves replacing a functional group with another that has similar physical or chemical properties. The design of bioisosteres for the this compound motif aims to improve pharmacokinetic properties, reduce toxicity, or enhance target affinity. spirochem.com

For the methylsulfonyl group, a common bioisostere is the sulfone group. nih.gov In some cases, replacing a sulfonamide with a sulfone has resulted in compounds that retain moderate potency. nih.gov Other potential bioisosteres for the sulfonamide moiety include amides, although this replacement can sometimes lead to a complete loss of activity. nih.gov The choice of a suitable bioisostere is highly context-dependent and often requires empirical testing.

Hybrid molecules, which combine two or more pharmacophores into a single chemical entity, represent another important design strategy. researchgate.netmdpi.com This approach aims to create new compounds with improved activity and drug-like properties by leveraging the beneficial aspects of each component. mdpi.com The this compound motif has been incorporated into hybrid molecules to target a variety of diseases. For example, benzothiazole-piperazine hybrids have been designed as multifunctional agents for Alzheimer's disease, with the piperazine moiety being a bioisosteric replacement for the piperidine (B6355638) ring of donepezil. rsc.org

Rational Drug Design Approaches for Enhanced Selectivity and Potency

Rational drug design leverages our understanding of a biological target's structure and the principles of molecular interactions to design new drugs with improved properties. nih.govnih.gov For the this compound scaffold, these approaches are being used to develop inhibitors with enhanced selectivity and potency.

Structure-based drug design is a key component of this process. It utilizes high-resolution structural information of the target protein, often obtained through X-ray crystallography, to guide the design of inhibitors. nih.gov By understanding the shape and chemical nature of the binding pocket, medicinal chemists can design molecules that fit precisely and form optimal interactions. For example, in the design of BACE1 inhibitors, a cyclic amine motif, which could include a piperazinone, was specifically crafted to interact with key pockets of the enzyme. nih.gov

Mechanistic Insights and Molecular Interactions of 4 Methylsulfonyl Piperazin 2 One

Co-crystal Structure Analysis of 4-(Methylsulfonyl)piperazin-2-one with Biological MacromoleculesNo co-crystal structures of this compound with any protein or other biological macromolecule have been deposited in structural databases.

Further research and publication in peer-reviewed scientific journals are necessary to elucidate the pharmacological and biochemical properties of this compound. Without such primary data, a detailed and scientifically accurate article on its mechanistic insights and molecular interactions cannot be generated.

Future Perspectives and Emerging Research Avenues for 4 Methylsulfonyl Piperazin 2 One

Exploration of Novel Therapeutic Applications Beyond Established Targets

The piperazine (B1678402) nucleus is a cornerstone in the development of drugs across numerous therapeutic areas, including oncology, infectious diseases, and neurology. mdpi.comnih.govresearchgate.net Similarly, compounds containing a methylsulfonyl group have demonstrated a range of biological activities, notably as anti-inflammatory and anti-cancer agents. nih.govresearchgate.net While the specific biological targets of 4-(methylsulfonyl)piperazin-2-one are not yet established, its structural components suggest several promising avenues for exploration.

Future research should focus on screening this compound and its analogues against a wide array of biological targets. Given the prevalence of the piperazine moiety in anticancer agents, initial studies could investigate its efficacy against various cancer cell lines, particularly those where related structures have shown promise, such as pancreatic, breast, and cervical cancers. nih.govijpsonline.comnih.gov For instance, novel piperazine derivatives have been explored as proteasome inhibitors for multiple myeloma and as VEGFR-2 inhibitors, indicating potential anti-angiogenic and cytotoxic activities. nih.govnih.gov

Furthermore, the anti-inflammatory properties associated with methylsulfonyl-containing molecules suggest that this compound could be investigated for its potential in treating inflammatory disorders. nih.gov The structural similarity of the piperazine ring to neurotransmitter scaffolds also warrants investigation into its potential as a modulator of central nervous system targets, such as serotonin (B10506) or dopamine (B1211576) receptors, a field where many piperazine-based drugs have found success. nih.govnih.gov

Table 1: Potential Therapeutic Areas for this compound Based on Structural Motifs

| Therapeutic Area | Rationale Based on Structural Components | Potential Molecular Targets |

|---|---|---|

| Oncology | Piperazine is a privileged scaffold in cancer drugs; methylsulfonyl groups are present in some anti-cancer agents. researchgate.netnih.govnih.gov | Kinases, Proteasome, VEGFR-2, DNA |

| Inflammatory Diseases | Methylsulfonylmethane (MSM) exhibits anti-inflammatory effects. nih.govresearchgate.net | Cyclooxygenase (COX), Lipoxygenase (LOX), NF-κB |

| Neurology/Psychiatry | The piperazine ring is a key feature of many CNS-active drugs. mdpi.comnih.gov | Serotonin (5-HT) Receptors, Dopamine Receptors |

| Infectious Diseases | Piperazine derivatives have shown antibacterial and antifungal properties. mdpi.comnih.gov | Bacterial and Fungal Enzymes |

Development of Advanced Synthetic Methodologies for Scalable Production

The advancement of this compound from a laboratory-scale compound to a potential therapeutic agent hinges on the development of efficient and scalable synthetic routes. While numerous methods exist for the synthesis of piperazine and piperazinone derivatives, many face challenges when scaled up, including low yields, the need for harsh reaction conditions, or the use of expensive metal catalysts. mdpi.commdpi.com

Future research in this area should focus on modern synthetic strategies that offer improved efficiency and sustainability. Key areas of development include:

Flow Chemistry: Transferring synthetic steps to continuous flow reactors can offer significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and higher throughput, which are crucial for scalability. mdpi.com

Photoredox Catalysis: This technique allows for novel bond formations under mild conditions but can be limited by long reaction times and scalability issues related to light penetration. The development of more efficient photocatalysts and reactor designs is a key research avenue. mdpi.com

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the piperazinone ring offers a more atom-economical approach to creating derivatives, avoiding the need for pre-functionalized starting materials. mdpi.com

Novel Rearrangement Reactions: Exploring rearrangement reactions such as the aza-Wittig or Curtius rearrangements could provide new, efficient pathways to the core piperazinone structure. benthamdirect.com

A critical step will be the efficient and safe introduction of the methylsulfonyl group, likely via reaction with methanesulfonyl chloride. mdpi.com Optimizing this step to ensure high yields and minimize side products will be essential for an economical industrial process.

Table 2: Comparison of Synthetic Methodologies for Piperazinone Production

| Synthetic Method | Advantages | Challenges for Scalability |

|---|---|---|

| Classical Cyclization | Well-established procedures. mdpi.com | Often requires multiple steps, harsh conditions, and protecting groups. |

| Reductive Amination | Versatile for introducing N-alkyl groups. mdpi.com | Requires specific aldehydes and reducing agents. |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity. mdpi.com | Long reaction times, light penetration issues in large reactors. |

| Flow Chemistry | High throughput, improved safety and control. mdpi.com | Requires specialized equipment, optimization for specific reactions. |

| Direct C-H Lithiation | Atom-economical for creating derivatives. mdpi.com | Often requires cryogenic temperatures and highly reactive reagents. |

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

Understanding the precise mechanism of action is fundamental to the development of any new therapeutic agent. For this compound, a compound with no well-defined biological target, the integration of "omics" technologies will be indispensable. researchgate.netfrontiersin.org These high-throughput techniques can provide a global view of the molecular changes within a biological system in response to the compound, helping to identify its targets and pathways.

Genomics and Transcriptomics (RNA-Seq): These methods can identify changes in gene expression patterns in cells treated with the compound. This can reveal which signaling pathways are activated or inhibited, providing strong clues about the compound's mechanism. frontlinegenomics.commdpi.com

Proteomics: By analyzing changes in the levels and post-translational modifications of proteins, proteomics can directly identify the protein targets that the compound binds to or whose function it modulates. mdpi.comnih.gov

Metabolomics: This approach analyzes the global profile of small-molecule metabolites. It can reveal how the compound affects cellular metabolism, which is particularly relevant for diseases like cancer. mdpi.comnih.gov

By integrating data from these different omics platforms, researchers can build a comprehensive picture of the biological effects of this compound. frontlinegenomics.com This multi-omics approach is a powerful, unbiased strategy for hypothesis generation in the early stages of drug discovery, moving beyond candidate-based approaches to uncover novel mechanisms of action. frontiersin.org

Collaborative Research Initiatives in Piperazinone Chemistry and Methylsulfonyl Containing Compounds

Accelerating research into this compound and related compounds will require a multidisciplinary and collaborative approach. The complexity of modern drug discovery necessitates partnerships between academic researchers, pharmaceutical companies, and specialized contract research organizations (CROs).

Future progress would be significantly enhanced by the formation of research initiatives focused on:

Piperazinone Chemistry: A collaborative effort to build libraries of diverse piperazinone derivatives and share synthetic protocols could spur innovation. The piperazine ring is a frequent component of approved drugs, and a focused initiative could further unlock the potential of the less-explored piperazin-2-one (B30754) scaffold. mdpi.comnih.gov

Medicinal Chemistry of Sulfonyl Compounds: The methylsulfonyl group is a key functional group in many pharmaceuticals. mdpi.combeilstein-journals.org A collaborative platform could bring together experts in sulfonyl chemistry to explore its role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Open Innovation Platforms: Sharing early-stage biological screening data on compounds like this compound through open platforms could attract interest from a wider research community and lead to the identification of unexpected therapeutic applications.

Such collaborations would foster the sharing of expertise, resources, and data, ultimately reducing redundancy and accelerating the translation of promising compounds from the laboratory to clinical development.

Addressing Current Research Gaps and Challenges in this compound Research

The primary challenge in the study of this compound is the significant lack of published data. It represents a largely unexplored area of chemical space. Addressing this fundamental gap requires a systematic and focused research effort.

Key Research Gaps and Challenges:

Lack of Biological Activity Data: There is a critical need for broad, unbiased biological screening to identify primary targets and potential therapeutic indications.

Undefined Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) properties of the compound are unknown. In silico predictions and subsequent in vitro experiments are needed to assess its drug-like potential.

Optimized and Scalable Synthesis: As discussed, a robust and economical synthesis is required for producing the quantities of material needed for extensive biological evaluation. rsc.org

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how modifications to the piperazinone ring and the methylsulfonyl group affect biological activity is necessary to optimize the compound into a lead candidate.

Mechanistic Uncertainty: Without identified targets, the mechanism of action remains a black box. Elucidating this is a major hurdle that can be addressed with the omics technologies previously mentioned. researchgate.net

Overcoming these challenges will require a dedicated research program that begins with fundamental chemical synthesis and broad biological screening, followed by iterative cycles of medicinal chemistry optimization and in-depth mechanistic studies.

常见问题

Basic: What are the common synthetic routes for preparing 4-(Methylsulfonyl)piperazin-2-one and its derivatives in academic research?

Methodological Answer:

The synthesis of this compound derivatives typically involves functionalization of the piperazine-2-one core. Key strategies include:

- Alkylation/Acylation: Reacting piperazin-2-one with methylsulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the methylsulfonyl group at the 4-position .

- Building Block Approaches: Utilizing intermediates like 4-(but-3-yn-1-yl)piperazin-2-one (a structurally analogous compound) for further functionalization via click chemistry or cross-coupling reactions .

- Solid-Phase Synthesis: Employing resin-bound piperazine scaffolds to streamline purification, as demonstrated in the synthesis of related piperazine derivatives (e.g., 1-Acetyl-4-(4-hydroxyphenyl)piperazine) .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR are critical for confirming substituent positions. For example, the methylsulfonyl group exhibits distinct deshielding effects in the H NMR spectrum (δ ~3.0–3.5 ppm) .

- X-ray Crystallography: Used to resolve ambiguities in stereochemistry or hydrogen-bonding networks. A related piperazin-1-ium trifluoroacetate structure was resolved using single-crystal X-ray diffraction, highlighting the importance of crystallographic data for validating synthetic products .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for detecting impurities (e.g., in Reference Standard analyses) .

Basic: What strategies are recommended for purifying this compound to achieve high purity for pharmacological studies?

Methodological Answer:

- Recrystallization: Solvent systems like ethanol/water or dichloromethane/hexane are effective for removing unreacted starting materials .

- Column Chromatography: Silica gel columns with gradient elution (e.g., 5–10% methanol in dichloromethane) separate closely related byproducts, as shown in purification protocols for 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)ethanone .

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity, particularly for removing sulfonamide or methylsulfonyl impurities .

Advanced: How can researchers address discrepancies in reported physicochemical properties (e.g., melting points, solubility) of this compound across different studies?

Methodological Answer:

- Reproducibility Checks: Validate experimental conditions (e.g., heating rates for melting point determination) against standardized pharmacopeial methods .

- Dynamic Light Scattering (DLS): Assess particle size distribution in solubility studies to account for polymorphic variations, as seen in analyses of structurally similar piperazine derivatives .

- Cross-Study Meta-Analysis: Compare data from crystallographic (e.g., Acta Crystallographica reports) and spectroscopic sources to identify systematic errors .

Advanced: What in silico approaches are suitable for predicting the biological activity and binding mechanisms of this compound derivatives?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with targets such as GPCRs or kinases, leveraging crystallographic data from related compounds (e.g., olanzapine analogs) .

- Quantitative Structure-Activity Relationship (QSAR): Develop models using descriptors like LogP, topological polar surface area (TPSA), and hydrogen-bonding capacity, validated against experimental IC values .

- Molecular Dynamics (MD) Simulations: Study conformational stability in physiological conditions (e.g., water/membrane bilayers) to predict pharmacokinetic behavior .

Advanced: How should experimental protocols be designed to evaluate the stability of this compound under various physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions, followed by HPLC analysis to identify degradation products .

- Accelerated Stability Testing: Store samples at 40°C/75% relative humidity for 6 months, monitoring changes via NMR and mass spectrometry .

- Metabolic Stability Assays: Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation, with LC-MS/MS quantification of parent compound and metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。